AP20187

Chemical Inducer of Dimerization FKBP Fusion Proteins Signal Transduction

AP20187 (B/B Homodimerizer, CAS 195514-80-8, MW 1482.75) is a synthetic, cell-permeable bivalent ligand that functions as a chemical inducer of dimerization (CID) for FK506-binding protein (FKBP) fusion systems. As a semisynthetic FK506 analog developed by ARIAD Pharmaceuticals, AP20187 induces homodimerization of fusion proteins containing the FKBP F36V domain (commercially designated DmrB), enabling conditional control of signaling cascades, gene expression, and protein-protein interactions.

Molecular Formula C82H107N5O20
Molecular Weight 1482.7 g/mol
CAS No. 195514-80-8
Cat. No. B605525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP20187
CAS195514-80-8
SynonymsAP20187;  AP-20187;  AP 20187.
Molecular FormulaC82H107N5O20
Molecular Weight1482.7 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C
InChIInChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1
InChIKeyNSBGUMKAXUXKGI-BPNHAYRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP20187 (CAS 195514-80-8) for CID-Based Protein Dimerization: Procurement-Ready Overview for FKBP Fusion Systems


AP20187 (B/B Homodimerizer, CAS 195514-80-8, MW 1482.75) is a synthetic, cell-permeable bivalent ligand that functions as a chemical inducer of dimerization (CID) for FK506-binding protein (FKBP) fusion systems . As a semisynthetic FK506 analog developed by ARIAD Pharmaceuticals, AP20187 induces homodimerization of fusion proteins containing the FKBP F36V domain (commercially designated DmrB), enabling conditional control of signaling cascades, gene expression, and protein-protein interactions . The compound demonstrates high solubility in organic solvents (DMSO: ≥57 mg/mL; ethanol: ≥100 mg/mL) and is supplied as a powder with ≥98% HPLC purity, with recommended storage at -20°C for long-term stability .

Workflow FKBP-F36V (DmrB) fusion protein dimerization Conditional signaling, gene expression, protein interaction control
Selection context CID-based orthogonal control system Engineered mutant-selective ligand; does not target wild-type FKBP12
Use context Cell-permeable bivalent homodimerizer probe Supports in vitro cellular assays and in vivo murine models

AP20187 Procurement Rationale: Why FKBP-F36V-Specific Dimerizers Cannot Be Substituted by Wild-Type FKBP Ligands


Generic substitution fails for AP20187 because the FKBP-F36V binding pocket differs fundamentally from wild-type FKBP12 in a manner that confers ligand selectivity . Native immunosuppressive ligands such as FK506 and rapamycin bind wild-type FKBP12 with high affinity but exhibit markedly reduced affinity for the F36V mutant, whereas AP20187 was specifically engineered to bind FKBP-F36V preferentially [1]. This engineered selectivity ensures that AP20187 does not cross-react with endogenous FKBP12 at functional concentrations, thereby avoiding unintended immunosuppressive effects or interference with native calcineurin and mTOR pathways [2]. Consequently, wild-type FKBP ligands cannot functionally substitute for AP20187 in CID systems built on the FKBP-F36V domain architecture; substitution would yield either no dimerization or off-target biological confounding.

1
Wild-type FKBP12 ligands (e.g., FK506, rapamycin)
Bind FKBP12 with high affinity but show markedly reduced affinity for the F36V mutant. Substitution may result in no dimerization and introduces calcineurin/mTOR pathway interference.
2
Other CID ligands (e.g., heterodimerizer systems)
Designed for distinct FKBP domain architectures (e.g., heterodimerization). Functional concentration ranges and dimerization stoichiometry differ; experimental parameters may not transfer directly.

AP20187 Evidence Guide: Quantified Performance Metrics Versus In-Class and Cross-Class Alternatives for Procurement Decisions


AP20187 Functional EC50 for FKBP-FKBP Dimerization Induction in Cellular Systems

AP20187 induces FKBP-FKBP homodimerization with a functional cellular EC50 of 0.3 nM . In contrast, in vitro heterodimerization systems using the A/C Heterodimerizer (AP21967) recommend a substantially higher concentration range (0.05–500 nM) for experimental optimization . While these EC50 values derive from distinct assay systems (homodimerization versus heterodimerization) and thus represent cross-study comparable rather than direct head-to-head data, the approximately 1–3 order-of-magnitude difference in functional concentration ranges highlights that AP20187 operates with distinct potency characteristics relevant for experimental design.

Functional EC50
Cross-study comparable
0.3 nM
Supports dose-response study design
Functional cellular EC50 for FKBP-FKBP homodimerization; cross-study context
Chemical Inducer of Dimerization FKBP Fusion Proteins Signal Transduction

AP20187 Specificity: Preferential Binding to FKBP-F36V Versus Wild-Type FKBP12

AP20187 is selective for the FKBP-F36V mutant over wild-type FKBP . The F36V mutation in the FKBP binding pocket reduces affinity for native immunosuppressive ligands such as FK506 and rapamycin while enabling selective recognition by engineered dimerizers including AP20187 [1]. This orthogonal ligand–receptor relationship ensures that AP20187 does not bind endogenous wild-type FKBP12 at functional concentrations, thereby eliminating cross-reactivity with the calcineurin and mTOR pathways [2]. In contrast, the parent compound FK506 binds wild-type FKBP12 with high affinity and induces immunosuppression through calcineurin inhibition.

Binding Specificity
Class-level inference
AP20187: FKBP-F36V selective
FK506/rapamycin: wild-type FKBP12 high affinity
Enables orthogonal pathway control
Minimal endogenous FKBP12 cross-reactivity at functional concentrations
FKBP Engineering Ligand Selectivity Orthogonal Systems

AP20187 In Vivo Dosing and Efficacy in Murine Gene Therapy and Cell Signaling Models

AP20187 has been validated in multiple murine studies with defined dosing parameters. In CD1 mice, intraperitoneal administration at 10 mg/kg produced detectable tyrosine phosphorylation of the LFv2IRE fusion protein within 2 hours, peaking at 6 hours and returning to baseline by 24 hours, with minimal basal leakiness in unstimulated controls [1]. Additional studies demonstrate efficacy at 0.5–5 mg/kg for increasing CHOP mRNA levels in the CNS of PLP/Fv2E-PERK mice . The manufacturer-recommended in vivo dosage range for AP20187 is 0.005–10 mg/kg in mice . In comparison, the A/C Heterodimerizer (AP21967) is recommended for in vivo use at up to 30 mg/kg in mice .

In Vivo Dosing
Cross-study comparable
0.005–10 mg/kg Peak 6 h Murine IP/IV
Supports temporal response model design
Kinetics: phosphorylation peaking at 6 h, returning to baseline at 24 h
In Vivo Dimerization Gene Therapy Murine Models

AP20187 Solubility Profile and Stock Solution Preparation Guidelines

AP20187 demonstrates high solubility in organic solvents, with DMSO solubility ≥57 mg/mL (38.44 mM) and ethanol solubility up to 150 mg/mL (101.16 mM with ultrasonication) . Some sources report DMSO solubility up to 74.14 mg/mL [1]. The compound is poorly soluble in aqueous solutions. Stock solution stability guidelines indicate powder storage at -20°C for 3 years or 4°C for 2 years, with dissolved stocks stable at -80°C for 6 months or -20°C for 1 month . These solubility parameters are consistent with other high-molecular-weight semisynthetic FK506 analogs in the CID class, though specific formulation requirements may vary.

Solubility Profile
Supporting evidence
DMSO: ≥57 mg/mL
Ethanol: ≥100 mg/mL
Guides stock solution preparation
Poor aqueous solubility; store dissolved stocks at -80°C per guidelines
Solubility Stock Preparation DMSO Compatibility

AP20187 Optimal Deployment Scenarios: Research Applications Derived from Verified Performance Evidence


Conditional Activation of FKBP-F36V Fusion Proteins in Signal Transduction Studies

Based on its functional EC50 of 0.3 nM for FKBP-FKBP dimerization induction , AP20187 is optimally deployed in cellular assays requiring dose-dependent, reversible activation of fusion proteins containing the FKBP-F36V (DmrB) domain. Researchers can prepare stock solutions in DMSO (≥57 mg/mL) and dilute to working concentrations within the 0.01–100 nM range for in vitro experiments . This application is validated across numerous studies using receptor tyrosine kinase fusions, caspase-fusion apoptosis switches, and transcription factor dimerization systems .

In Vivo Regulation of Genetically Modified Cells in Murine Gene Therapy Models

AP20187 enables in vivo control of FKBP-fusion protein activity in mice, with validated efficacy at doses between 0.005 and 10 mg/kg . The compound produces detectable target phosphorylation within 2 hours of intraperitoneal administration, peaking at 6 hours and returning to baseline by 24 hours . This temporal profile supports applications in inducible gene expression systems, cell therapy safety switches (e.g., iCasp9 suicide gene activation), and conditional hematopoietic cell expansion protocols requiring precise temporal control without sustained compound exposure.

Orthogonal Protein Dimerization Without Endogenous FKBP12 Pathway Interference

AP20187 is uniquely suited for experimental systems that demand orthogonal control of protein dimerization without perturbing endogenous calcineurin or mTOR signaling. Its selective binding to FKBP-F36V over wild-type FKBP12 ensures that dimerization induction occurs exclusively on engineered fusion proteins, avoiding the immunosuppressive and metabolic effects associated with FK506 and rapamycin . This property is critical for applications in immunology, metabolism, and developmental biology where confounding pharmacological effects on native pathways would compromise data interpretation.

Application
Selection Property
Validation Focus
FKBP-F36V fusion protein signaling studies
Dose-dependent homodimerization induction
EC50 and working concentration range verification
Murine inducible gene expression and cell therapy models
In vivo bioavailability and response kinetics
Phosphorylation temporal profile and model tolerance review
Orthogonal protein dimerization without endogenous pathway interference
FKBP-F36V binding selectivity over wild-type FKBP12
Calcineurin/mTOR pathway cross-reactivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP20187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.